molecular formula C19H27NO4 B6502386 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351658-14-4

9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B6502386
CAS No.: 1351658-14-4
M. Wt: 333.4 g/mol
InChI Key: GGWJBDOWIKRVFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure and the introduction of the ester and ether functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would include a spirocyclic core, with an ester functional group extending from one part of the molecule and an ether group within the ring structure. The exact 3D conformation would depend on the specific stereochemistry at each chiral center .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis or transesterification reactions, while the ether could potentially be cleaved under acidic conditions. The spirocyclic structure might also undergo ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the ester and ether groups might increase its polarity compared to a similar molecule without these groups .

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a catalyst, a polymer, etc.), it’s difficult to predict the exact mechanism of action. If used as a drug, the compound’s mechanism would depend on its interactions with biological targets .

Safety and Hazards

Without specific experimental data, it’s challenging to provide detailed safety and hazard information. As with any chemical, handling should be done with appropriate safety precautions to minimize risk .

Future Directions

The study and application of complex organic molecules like this one are active areas of research in chemistry. Potential future directions could include exploring its synthesis and reactivity, investigating its potential uses (e.g., in pharmaceuticals or materials science), and studying its interactions with biological systems .

Properties

IUPAC Name

(4-butoxyphenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-3-13-22-17-7-5-16(6-8-17)18(21)20-11-9-19(10-12-20)23-14-4-15-24-19/h5-8H,2-4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWJBDOWIKRVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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